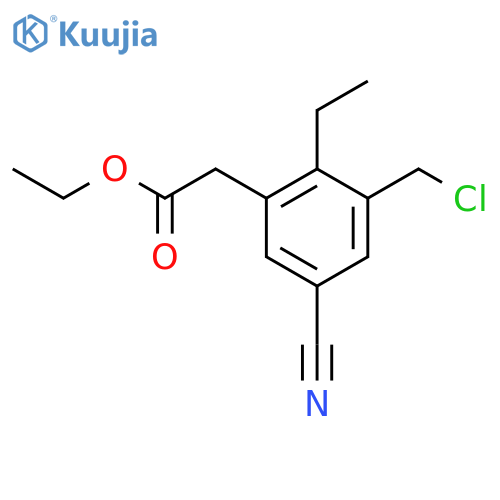

Cas no 1805043-37-1 (Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate)

Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate

-

- インチ: 1S/C14H16ClNO2/c1-3-13-11(7-14(17)18-4-2)5-10(9-16)6-12(13)8-15/h5-6H,3-4,7-8H2,1-2H3

- InChIKey: ZTSBAHFYQGBIRJ-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC(C#N)=CC(CC(=O)OCC)=C1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 323

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010001035-250mg |

Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate |

1805043-37-1 | 97% | 250mg |

489.60 USD | 2021-07-06 | |

| Alichem | A010001035-1g |

Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate |

1805043-37-1 | 97% | 1g |

1,460.20 USD | 2021-07-06 | |

| Alichem | A010001035-500mg |

Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate |

1805043-37-1 | 97% | 500mg |

839.45 USD | 2021-07-06 |

Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate 関連文献

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetateに関する追加情報

Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate: A Comprehensive Overview

Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate, with the CAS number 1805043-37-1, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a chloromethyl group, a cyano group, and an ethyl group, along with an ethyl ester moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

Recent studies have highlighted the importance of Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate in the development of novel therapeutic agents. Researchers have explored its ability to modulate key biological pathways, particularly in the context of cancer treatment. The presence of the cyano group and chloromethyl group introduces unique electronic properties that can enhance the molecule's bioactivity. For instance, the cyano group is known to increase lipophilicity, which can improve drug absorption and distribution.

The synthesis of Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate involves a multi-step process that requires precise control over reaction conditions. One common approach involves the Friedel-Crafts alkylation of a phenol derivative followed by subsequent substitutions and esterifications. The use of advanced catalytic systems has enabled chemists to achieve higher yields and better purity levels, making this compound more accessible for research purposes.

From a structural standpoint, the Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate molecule exhibits a high degree of symmetry, which contributes to its stability. The phenyl ring serves as a rigid framework that supports the spatial arrangement of substituents. The ethyl ester group enhances solubility in organic solvents, making it easier to handle during synthesis and purification processes.

Recent advancements in computational chemistry have allowed researchers to model the behavior of Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate at the molecular level. These studies have provided insights into its electronic structure and reactivity patterns. For example, density functional theory (DFT) calculations have revealed that the compound's cyano group plays a critical role in stabilizing transition states during certain reactions.

In terms of applications, Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various nucleophilic substitutions and additions makes it a valuable building block in organic synthesis. Additionally, its unique electronic properties make it a candidate for use in optoelectronic materials.

Looking ahead, further research into Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate is expected to uncover new avenues for its application. Collaborative efforts between chemists and biologists are likely to yield novel insights into its potential as a therapeutic agent or advanced material component.

1805043-37-1 (Ethyl 3-chloromethyl-5-cyano-2-ethylphenylacetate) 関連製品

- 1804190-67-7(5-Iodobenzo[d]oxazole-2-carbonyl chloride)

- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1788024-58-7(ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride)

- 315685-46-2(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole)

- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

- 1385775-64-3((2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid)

- 204315-20-8(7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)

- 2229130-37-2(1-bromo-4-(4-nitrobutyl)benzene)

- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))

- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)